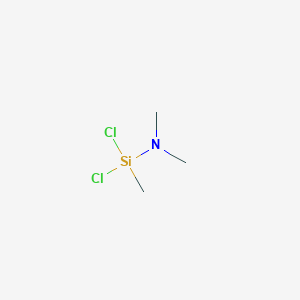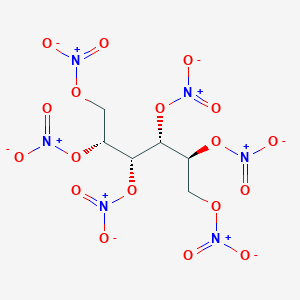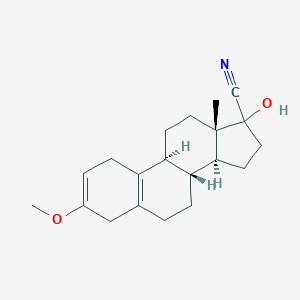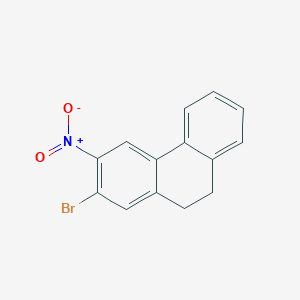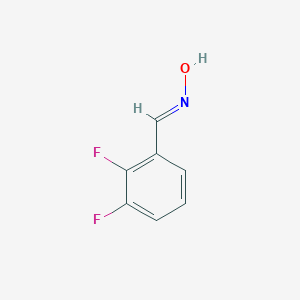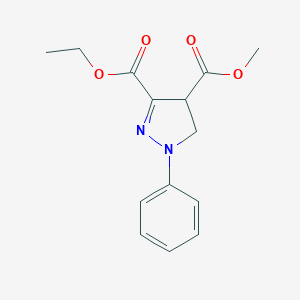
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the pyrazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood. However, it has been suggested that 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate may act as a GABAergic agent, which may explain its anticonvulsant and analgesic activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory activity. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been reported to induce apoptosis in cancer cells, which may explain its anticancer activity.
Effets Biochimiques Et Physiologiques
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may explain its anti-inflammatory activity. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and analgesic activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis. However, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate also has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. Additionally, the mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate. One direction is to further investigate its mechanism of action to gain a better understanding of how it exhibits its biological activities. Another direction is to investigate its potential applications in drug development. Additionally, the synthesis of metal complexes with 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate as a ligand could be explored further for potential applications in catalysis. Finally, the development of water-soluble derivatives of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate could expand its potential applications in aqueous environments.
Conclusion:
In conclusion, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. It has been synthesized using various methods and has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has various biochemical and physiological effects, and its mechanism of action is not fully understood. While 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has advantages for lab experiments, it also has limitations. There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, including further investigation of its mechanism of action and potential applications in drug development.
Méthodes De Synthèse
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a solvent-free grinding method. The one-pot three-component reaction involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst. The solvent-free microwave-assisted synthesis involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a microwave and a catalyst. The solvent-free grinding method involves the grinding of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst.
Applications De Recherche Scientifique
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to have a positive effect on learning and memory in animal models. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis.
Propriétés
Numéro CAS |
86955-92-2 |
|---|---|
Nom du produit |
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5-O-ethyl 4-O-methyl 2-phenyl-3,4-dihydropyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)12-11(13(17)19-2)9-16(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
Clé InChI |
GUQRYEOAECXKKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



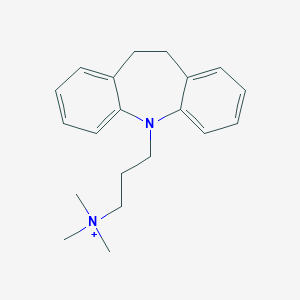
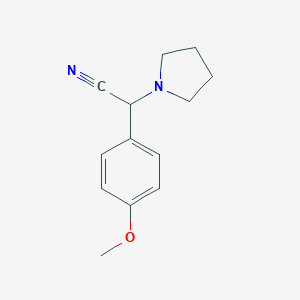

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)
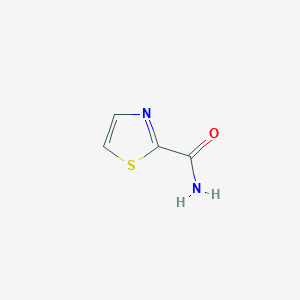
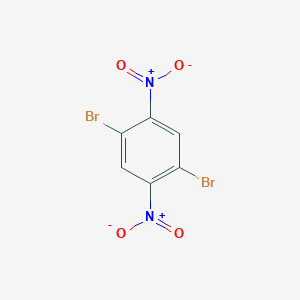
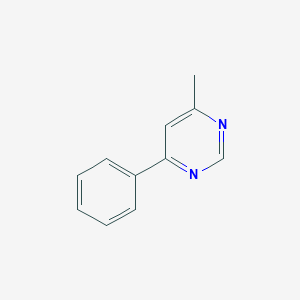
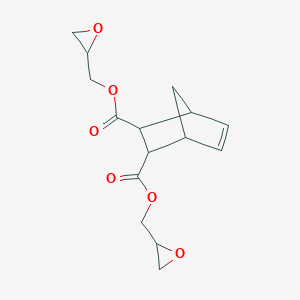
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
